molecular formula C18H27NO7S2 B1409507 Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide CAS No. 1648864-63-4

Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Cat. No.: B1409507
CAS No.: 1648864-63-4
M. Wt: 433.5 g/mol
InChI Key: KWQFKZMKTBPUSQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a complex organic compound with a molecular formula of C18H27NO7S2 and a molecular weight of 433.5 g/mol . This compound is notable for its unique structure, which includes a thiomorpholine ring and a tosyloxyethyl group. It is used in various scientific research applications due to its reactivity and functional properties.

Scientific Research Applications

This compound is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biochemical pathways. Its unique structure allows it to interact with various molecular targets, making it valuable for drug discovery and development .

Preparation Methods

The synthesis of tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.

Chemical Reactions Analysis

Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiomorpholine ring or the tosyloxyethyl group.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 2-(2-(tosyloxy)ethyl)thiomorpholine-4-carboxylate 1,1-dioxide can be compared to other similar compounds, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . While both compounds contain the tert-butyl group, their structures and reactivity differ significantly. The thiomorpholine ring in this compound provides unique chemical properties that are not present in other similar compounds, making it particularly useful for specific applications.

Properties

IUPAC Name

tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethyl]-1,1-dioxo-1,4-thiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7S2/c1-14-5-7-15(8-6-14)28(23,24)25-11-9-16-13-19(10-12-27(16,21)22)17(20)26-18(2,3)4/h5-8,16H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQFKZMKTBPUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CN(CCS2(=O)=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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